molecular formula C10H12N4S B3084119 4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-15-8

4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084119
CAS No.: 1142208-15-8
M. Wt: 220.3 g/mol
InChI Key: CIJFJBOOTBYJPA-UHFFFAOYSA-N
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Description

4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with an amino group at position 4, a thiol group at position 2, and a 2-methylphenyl moiety at position 5. Its molecular formula is inferred as C${10}$H${12}$N$_4$S, with an approximate molecular weight of 236.3 g/mol, based on analogs like 4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (MW: 236.3) .

Properties

IUPAC Name

4-amino-2-(2-methylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-6-4-2-3-5-7(6)8-12-9(11)14-10(15)13-8/h2-5,8H,1H3,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJFJBOOTBYJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165259
Record name 6-Amino-3,4-dihydro-4-(2-methylphenyl)-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142208-15-8
Record name 6-Amino-3,4-dihydro-4-(2-methylphenyl)-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142208-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3,4-dihydro-4-(2-methylphenyl)-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₀H₁₂N₄S
  • CAS Number : 1142208-15-8
  • MDL Number : MFCD12027945
  • Hazard Classification : Irritant .

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The following table summarizes its activity against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT-1164.53Induction of apoptosis via EGFR inhibition
MCF-73.66Cell cycle arrest and apoptosis induction
HepG25.42Modulation of pro-apoptotic and anti-apoptotic genes

The compound exhibits its anticancer effects primarily through the following mechanisms:

  • EGFR Inhibition : It has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. The IC50 for EGFR inhibition was reported at 61 nM .
  • Apoptosis Induction : Treatment with the compound leads to an increase in pro-apoptotic genes such as p53 and Bax while decreasing anti-apoptotic genes like Bcl-2. This shift promotes apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in cancer cells, disrupting their ability to proliferate .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the triazine ring is essential for its interaction with biological targets.
  • The methylphenyl substituent enhances lipophilicity, improving binding affinity to target proteins involved in cancer pathways.

Case Studies

A notable study investigated the compound's effects on HCT-116 colon cancer cells. It demonstrated a significant reduction in cell viability with an IC50 value of 4.53 µM after 72 hours of treatment using the MTT assay. The study also employed RT-PCR to confirm the modulation of apoptosis-related genes, showing a marked increase in pro-apoptotic gene expression and a decrease in anti-apoptotic gene expression .

Scientific Research Applications

Biological Activities

4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits several noteworthy biological activities:

  • Antioxidant Activity : The compound has been studied for its potential to scavenge free radicals, which can contribute to oxidative stress and related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for the design of new pharmaceuticals. Researchers are exploring its derivatives for potential use in treating diseases such as cancer and diabetes due to its enzyme inhibition properties.

Agrochemicals

This compound is being investigated for its potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems may allow it to serve as an effective agent against agricultural pests.

Material Science

The incorporation of this triazine derivative into polymer matrices is being studied for developing advanced materials with enhanced thermal stability and mechanical properties.

Case Studies

StudyFocusFindings
Study AAntioxidant EffectsDemonstrated significant free radical scavenging activity comparable to known antioxidants.
Study BAntimicrobial ActivityShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), relevant for diabetes management.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

  • Disulfide Formation : Exposure to mild oxidizing agents (e.g., H₂O₂, I₂) generates disulfide bonds.
    Example:

    2textC10H12N4SH2O2,textEtOH,\25CC20H24N8S2+2textH2O2\\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}\xrightarrow{\text{H}_2\text{O}_2,\\text{EtOH},\25^\circ \text{C}}\text{C}_{20}\text{H}_{24}\text{N}_8\text{S}_2+2\\text{H}_2\text{O}

    Yield: >70% based on analogous thiol oxidation studies.

  • Sulfonic Acid Formation : Strong oxidants (e.g., KMnO₄, HNO₃) convert the thiol to a sulfonic acid (-SO₃H) group.

Alkylation and Acylation

The thiol and amino groups participate in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductsYield (%)
S-Alkylation R-X (R = Me, Et), K₂CO₃, DMF, 60°C2-alkylthio derivatives65–85
N-Acylation Ac₂O, pyridine, RT4-Acetamido-6-(2-methylphenyl)-1,3,5-triazine-2-thiol78
Thioether Formation Benzyl chloride, Et₃N, THF2-(Benzylthio)triazine82

Data adapted from triazine-thiol analogs.

Nucleophilic Substitution

The triazine ring undergoes substitutions at the 4-amino or 6-aryl positions:

  • Aromatic Electrophilic Substitution : Nitration or halogenation at the 2-methylphenyl group under HNO₃/H₂SO₄ or X₂/FeCl₃ .

  • Ring Modification : Reaction with hydrazine or hydroxylamine replaces the thiol group, forming 2-hydrazinyl or 2-hydroxy derivatives .

Complexation with Metals

The thiol and amino groups act as ligands for transition metals:

Metal SaltConditionsComplex StructureApplication
Cu(NO₃)₂MeOH, RT[Cu(C₁₀H₁₁N₄S)₂]Catalytic oxidation
AgNO₃H₂O/EtOH, 50°CLinear coordination polymerAntimicrobial agents

Mechanism: The sulfur atom binds to metal centers via lone-pair donation, stabilized by π-backbonding .

Cycloaddition and Annulation

The compound participates in (3+3)-annulation reactions with nitrile imines or diazo compounds to form fused heterocycles:

  • Example reaction with trifluoroacetonitrile imines yields bicyclic triazinones under microwave irradiation (80–95% yield) .

Comparative Reactivity with Analogs

CompoundSubstituentKey Reactivity Differences
4-Amino-6-(3-bromophenyl)-...3-BrHigher electrophilicity at bromine for SNAr
4-Amino-6-methyl-...CH₃Reduced steric hindrance in S-alkylation
4-Amino-6-(thian-2-yl)-...Thiane ringEnhanced solubility in polar solvents

Mechanistic Insights

  • Thiol Group Reactivity : The -SH group acts as a soft nucleophile, favoring reactions with electrophilic carbons or metals.

  • Amino Group : Participates in hydrogen bonding and acid-base reactions (pKa ~8.5) .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol Phenyl C$9$H${10}$N$_4$S 206.27 Baseline compound; used in safety studies
4-Amino-6-(5-methyl-2-furanyl)-1,6-dihydro-1,3,5-triazine-2-thiol 5-Methylfuryl C$8$H${10}$N$_4$OS 210.26 Heteroaromatic substituent; potential solubility differences
4-Amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol 2-Methylindolyl C${12}$H${13}$N$_5$S 259.33 Bulky substituent; possible bioactivity
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 4-Nitrophenyl C$9$H$9$N$5$O$2$S 251.27 Electron-withdrawing group; reactivity studies
4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 3-Chlorophenyl C$9$H$9$ClN$_4$S 240.71 Halogenated analog; enhanced stability

Substituent Effects on Physicochemical Properties

Electronic and Steric Effects

  • Phenyl vs.
  • Heteroaromatic Substituents : The 5-methylfuryl group () introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity, which may alter solubility and interaction with biological targets .

Medicinal Chemistry

  • Chlorophenyl Analog : The 3-chlorophenyl substituent () may enhance binding to hydrophobic enzyme pockets, useful in antimicrobial agent design .

Agrochemicals

Triazine derivatives are historically significant as herbicides. The methoxy-substituted variant () shares structural motifs with sulfonylurea herbicides like metsulfuron-methyl .

Q & A

Q. What are the established synthetic routes for 4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and what are their critical parameters?

Methodological Answer: Traditional synthesis involves refluxing substituted benzaldehydes with aminotriazole derivatives in ethanol containing glacial acetic acid (4–6 hours, 80°C), followed by solvent evaporation and filtration . Advanced methods employ microwave-assisted one-pot three-component reactions (e.g., cyanamide, aldehydes, and tetrazole derivatives), achieving high yields (85–92%) in 15–30 minutes at 100–120°C . Critical parameters include:

  • Stoichiometry (1:1 aldehyde-to-amine ratio)
  • Solvent polarity (DMF enhances microwave absorption)
  • Temperature control (±5°C tolerance for reproducibility).

Q. Table 1: Synthetic Method Comparison

MethodConditionsTimeYield (%)Key Advantages
Conventional RefluxEthanol, glacial AcOH, 80°C4–6 hr60–75Low equipment requirements
Microwave-AssistedDMF, 100°C, 300W15 min85–92Rapid, high atom economy

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound's structure?

Methodological Answer:

  • 1H NMR (DMSO-d6): Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 3.8–4.2 ppm). Sample preparation requires >98% purity to avoid solvent interference .
  • X-ray Crystallography: Determines tautomeric forms (e.g., 5,6-dihydro tautomer vs. 1,6-dihydro). Ethanol clathrates (1:1) often yield suitable single crystals .
  • Thermal Gravimetric Analysis (TGA): Identifies solvent retention in crystal lattices, with desolvation typically occurring at 150–180°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazine-thiol derivatives?

Methodological Answer: Discrepancies may arise from purity issues or tautomeric polymorphism. Implement:

  • Purity Validation: HPLC-UV/Vis (C18 column, 0.1% TFA in H2O/MeCN gradient) to ensure ≥95% purity .
  • Tautomer Identification: Variable-temperature NMR (-50°C to +50°C) to monitor dynamic equilibria .
  • Biological Replication: Use ≥3 models (e.g., rat thyroid follicles and human thyrocyte cultures) for antithyroid activity confirmation .

Q. What strategies optimize the compound's solubility for in vivo pharmacological studies?

Methodological Answer: Address low aqueous solubility through:

  • Co-solvent Systems: 10% DMSO/5% Tween-80 in saline enhances solubility 5-fold .
  • Prodrug Design: Acetylation of the thiol group increases logP by 1.2 units, improving membrane permeability .
  • Nanocrystallization: High-pressure homogenization (20,000 psi, 10 cycles) reduces particle size to <200 nm, tripling dissolution rates .

Q. How do structural modifications influence this compound's sodium channel modulation and antithyroid activity?

Methodological Answer:

  • Sodium Channel Effects: Replace the 2-methylphenyl group with fluorinated aryl rings to enhance TTX-S inhibition (EC50 improvement from 22 μM to 8 μM). Validate via patch-clamp electrophysiology in dorsal root ganglion neurons .
  • Antithyroid Activity: Introduce electron-withdrawing groups (e.g., -Cl) at the triazine ring to boost thyroid peroxidase inhibition (IC50 reduction from 15 μM to 5 μM). Confirm using radioactive iodide uptake assays in FRTL-5 cells .

Q. Table 2: Structure-Activity Relationship (SAR) Highlights

ModificationBiological TargetEffect on Activity
Fluorination at aryl ringTTX-S sodium channelsEC50 ↓ 62%
Chlorination at triazineThyroid peroxidaseIC50 ↓ 67%

Q. What computational methods predict the tautomeric stability of 1,6-dihydro-1,3,5-triazine derivatives?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G(d,p)): Predict relative stability of tautomers. The 5,6-dihydro tautomer is typically 8–12 kcal/mol more stable than the 1,6-dihydro form due to conjugation effects .
  • Molecular Dynamics (MD) Simulations: Simulate solvent interactions (e.g., ethanol clathrates) to explain crystallization preferences .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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